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1. Introduction Osimertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor
(EGFR TKI) used in the treatment of non-small cell lung cancer (NSCLC) [1] [2]. It is formulated as a film-
coated tablet (40 mg and 80 mg) under the brand name Tagrisso and is known to exhibit high solubility over
a wide pH range [3]. The development of a discriminatory dissolution method is critical for assessing
formulation performance, ensuring batch-to-batch consistency, and evaluating the potential impact of post-
approval changes in the manufacturing process. A robust method must be able to detect meaningful

differences in drug release profiles that could affect bioavailability.

2. Formulation and Solubility Considerations The patented pharmaceutical composition of osimertinib
reveals that the tablets contain osimertinib mesylate as the active ingredient along with at least one diluent.
Specific diluents mentioned include microcrystalline cellulose, lactose, starch, and dicalcium phosphate,
with binders such as polyvinylpyrrolidone (PVP) also being common components [3]. Given the drug's
inherent high solubility, the release rate from the tablet is likely controlled by the disintegration of the matrix
and the dissolution of other components rather than the drug's intrinsic solubility. Therefore, a discriminatory
dissolution medium should be selected to provide a gentle, physiologically relevant environment that is

sensitive to these formulation factors.

3. Proposed Discriminatory Dissolution Media Based on general principles for BCS II/IV drugs and the

excipient profile of osimertinib tablets, the following media are proposed for evaluation. The goal is to use a
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medium with low surfactant concentration to be sensitive to changes in formulation and manufacturing.

Table 1: Proposed Composition of Discriminatory Dissolution Media

Medium Composition pH Rationale

Fasted State Simulated Phosphate Buffer, Lecithin, 6.5 Biorelevant medium simulating the
Intestinal Fluid (FaSSIF) Sodium Taurocholate fasted small intestine.

Acetate Buffer with Low  Acetate Buffer, 0.1% w/v 4.5  Mimics gastric pH with minimal
SLS SLS surfactant to challenge

disintegration.

Water Purified Water ~5-  Asimple, non-sink medium often
7 used as a sensitive quality control
tool.

SLS = Sodium Lauryl Sulfate

Detailed Experimental Protocol

1. Objective To establish a dissolution test procedure for osimertinib 80 mg film-coated tablets that can

discriminate between different formulation and manufacturing process variables.

2. Materials and Equipment

e Apparatus: USP Apparatus Il (Paddle)

e Vessels: 1 L dissolution vessels

e Medium: 900 mL of pre-warmed dissolution medium (e.g., Acetate Buffer pH 4.5 with 0.1% SLS, as a
primary candidate)

e Temperature: 37.0 £ 0.5 °C

¢ Paddle Speed: 50 rpm

¢ Automated Sampling System or syringes with a membrane filter holder (e.g., 0.45 um PVDF or
nylon filters)

e HPLC-UV system for analysis (or validated UV-Vis spectrophotometer)

3. Procedure
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¢ Preparation of Media: Prepare 900 mL of the selected dissolution medium per vessel, and
equilibrate to 37.0 °C.

e Tablet Placement: For each vessel, carefully drop one osimertinib tablet to the bottom of the vessel,
ensuring it does not stick to the sides. Start the apparatus immediately.

e Sampling Time Points: Withdraw samples (e.g., 5-10 mL) from a zone midway between the top of
the paddle and the medium surface, and not less than 1 cm from the vessel wall, at the following time
intervals: 10, 15, 20, 30, 45, and 60 minutes.

e Sample Filtration: Immediately filter each sample through a 0.45 um membrane filter, discarding the
first 1-2 mL of the filtrate.

e Sample Analysis: Analyze the filtered sample using a suitably validated HPLC-UV or UV-Vis method
to determine the concentration of osimertinib. Ensure sample dilution, if necessary, is within the linear
range of the analytical method.

o Data Analysis: Calculate the cumulative percentage of drug released at each time point.

The following workflow diagram illustrates the key steps of the dissolution testing protocol:
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4. Method Validation for Discriminatory Power To confirm the method's ability to discriminate, compare

the dissolution profile of the target formulation against batches with intentional, minor variations:

e Variants to Test:
o Low Compression Force: Tablet hardness below specification.

High Compression Force: Tablet hardness above specification.

Different Particle Size: Of a key diluent (e.g., a coarser grade of MCC).

Reduced Binder Content: Lower PVP concentration.

e Acceptance Criteria: The method is considered discriminatory if it shows a statistically significant
difference (e.g., f2 factor < 50) in the release profile of the variant batches compared to the target
formulation.

[e]

o

o

Key Considerations for Scientists

¢ Analytical Method: A stability-indicating HPLC method is highly recommended to ensure specificity,
especially if excipients or potential degradation products could interfere. The typical detection
wavelength for osimertinib is around 260-280 nm.

¢ Sink Condition: The selected medium should ideally create a non-sink or borderline sink condition to
enhance the method's sensitivity to changes in dissolution rate. The sink index can be calculated and
should be reported.

e Comparison and Modeling: Use model-independent parameters (mean dissolution time, dissolution
efficiency) and the similarity factor (f2) to quantitatively compare profiles. Model-dependent
approaches (e.qg., fitting to Higuchi, Korsmeyer-Peppas models) can provide insights into the release
mechanism.

Important Limitations and Next Steps

It is crucial to note that the specific media composition and parameters provided are based on general
pharmaceutical knowledge and formulation data from a patent [3], as the search results did not yield a

publicly available, validated discriminatory dissolution method for osimertinib.

To finalize this protocol, you should:

¢ Experimentally Verify the conditions in your lab, testing the proposed media against your target and
variant formulations.

e Optimize Parameters such as surfactant concentration (SLS between 0.0% to 0.3%) and paddle
speed (50-75 rpm) to achieve the desired discriminatory power without being overly harsh.
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o Validate the Final Method according to ICH guidelines for specificity, linearity, accuracy, precision,
and robustness.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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